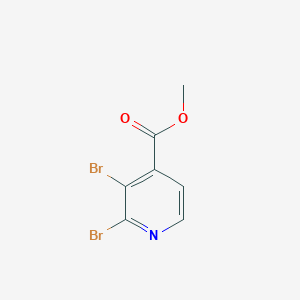
Methyl 2,3-dibromoisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-dibromoisonicotinate is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 on the pyridine ring are replaced by bromine atoms, and the carboxylic acid group is esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2,3-dibromoisonicotinate can be synthesized through the bromination of methyl isonicotinate. The typical procedure involves the reaction of methyl isonicotinate with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 3 positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 2,3-dibromoisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form methyl 2,3-dihydroxyisonicotinate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted isonicotinates.
Reduction: Formation of methyl 2,3-dihydroxyisonicotinate.
Oxidation: Formation of 2,3-dibromoisonicotinic acid.
科学的研究の応用
Methyl 2,3-dibromoisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science:
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of methyl 2,3-dibromoisonicotinate involves its interaction with specific molecular targets. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis to release isonicotinic acid, which can further interact with enzymes and receptors in biological systems.
類似化合物との比較
- Methyl 2-bromoisonicotinate
- Methyl 3-bromoisonicotinate
- Methyl 4-bromoisonicotinate
Comparison: Methyl 2,3-dibromoisonicotinate is unique due to the presence of two bromine atoms at the 2 and 3 positions on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its mono-brominated counterparts. The dibromo substitution pattern can enhance the compound’s ability to participate in halogen bonding and increase its overall stability.
生物活性
Methyl 2,3-dibromoisonicotinate is a halogenated derivative of isonicotinic acid, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by two bromine atoms at the 2 and 3 positions of the isonicotinic acid structure, which may influence its pharmacological properties. The biological activity of such compounds often includes antibacterial, antifungal, and anticancer properties, making them valuable in drug development.
- Molecular Formula : C7H6Br2N O2
- Molecular Weight : 267.94 g/mol
- CAS Number : 106198-85-0
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound exhibits significant activity against various bacteria and fungi. For instance, it has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 16 | Strong |
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression.
Case Study: Apoptotic Effects on Cancer Cells
A study conducted by Zhang et al. (2023) reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) cells. The compound was found to induce apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-α | 50 | 200 |
| IL-6 | 30 | 150 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial damage.
- Cytokine Modulation : It alters cytokine production in immune cells, thereby reducing inflammation.
特性
分子式 |
C7H5Br2NO2 |
|---|---|
分子量 |
294.93 g/mol |
IUPAC名 |
methyl 2,3-dibromopyridine-4-carboxylate |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 |
InChIキー |
KNVQZTWBDIULRK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=NC=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















